![molecular formula C11H19NO3 B064025 tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate CAS No. 181269-69-2](/img/structure/B64025.png)
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Overview
Description
“tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound . It is a light yellow oily substance .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate” is C11H19NO3 . The InChI code is 1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
“tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate” is a white to yellow solid or liquid . It has a molecular weight of 213.28 . The density is 1.1±0.1 g/cm3 . The boiling point is 298.8±33.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol . The flash point is 134.5±25.4 °C . The index of refraction is 1.471 . The molar refractivity is 56.3±0.3 cm3 . The polar surface area is 47 Å2 . The polarizability is 22.3±0.5 10-24 cm3 . The surface tension is 35.8±3.0 dyne/cm . The molar volume is 201.2±3.0 cm3 .Scientific Research Applications
Building Block for Drug Design
Piperidine derivatives, including N-Boc-3-Methyl-4-piperidone, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Synthesis of Diverse Piperidine Derivatives
This compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Synthesis of Alkenyl-4-oxopiperidine-1-carboxylates
It has been used in the reaction with dimethylhydrazone and BuLi to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These are promising synthons for the preparation of diverse piperidine derivatives .
Synthesis of Organic Compounds
N-Boc-3-Methyl-4-piperidone serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Chiral Compounds
N-Boc-3-piperidinone, a related compound, is useful in stereocontrolled synthesis of chiral compounds .
Synthesis of Spiropiperidine Rings
N-Methyl-4-piperidone, another related compound, can be used to prepare spiropiperidine rings by reacting with malononitrile and electrophiles or Michael acceptors .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be a building block in pharmaceutical synthesis , suggesting it may interact with various biological targets depending on the final compound it’s incorporated into.
Mode of Action
As a chemical building block, its mode of action would be determined by the final compound it’s used to synthesize .
Biochemical Pathways
As a building block in pharmaceutical synthesis, it could potentially be involved in a variety of biochemical pathways depending on the final compound it’s used to create .
Pharmacokinetics
As a building block, its pharmacokinetic properties would likely be significantly altered in the final pharmaceutical compound .
Result of Action
As a building block in pharmaceutical synthesis, its effects would be determined by the final compound it’s incorporated into .
properties
IUPAC Name |
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBNWIPICCWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939420 | |
Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
181269-69-2 | |
Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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